5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the oxazole family and has been shown to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements similar to 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. For instance, novel oxazolidinones and triazole derivatives have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in addressing resistant microbial strains (Phillips et al., 2009); (Bektaş et al., 2007).
Anticonvulsant and Anti-inflammatory Applications
Research into related compounds suggests potential anticonvulsant and anti-inflammatory properties. For example, certain piperazine-oxadiazole derivatives have been synthesized and shown to possess significant anticonvulsant activity, indicating the potential therapeutic applications of such compounds in neurological disorders (Harish et al., 2014).
Synthesis Methodologies
The synthetic methodologies employed in the creation of related compounds, such as microwave-assisted synthesis and multi-component reactions, highlight the chemical versatility and potential for the development of novel therapeutic agents incorporating the 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile scaffold (Mahesh et al., 2004).
Propriétés
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXFMLOQKBAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.